molecular formula C11H17ClFN B1445775 1-(4-Fluorophenyl)-3-methylbutan-1-amine hydrochloride CAS No. 2285-93-0

1-(4-Fluorophenyl)-3-methylbutan-1-amine hydrochloride

Cat. No. B1445775
CAS RN: 2285-93-0
M. Wt: 217.71 g/mol
InChI Key: URPSAJXBQGFIHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is an amine derivative with a fluorophenyl group attached. Amines are a class of organic compounds that contain a basic nitrogen atom with a lone pair . The fluorophenyl group is a common motif in medicinal chemistry, as the fluorine atom can enhance the biological activity of a compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, amines can form hydrogen bonds, so they often have higher boiling points than similar-sized molecules that don’t contain a nitrogen atom .

Scientific Research Applications

Synthesis and Derivative Formation

  • Novel Synthesis Techniques : The compound 3-fluoro-1-aminoadamantane, isolated as the hydrochloride, was synthesized using a rapid three-step reaction sequence. This synthesis method is convenient and allows for the creation of several derivatives like 3-fluoro-1-(N-adamantyl)-p-toluenesulfonamide and others (Anderson, Burks, & Harruna, 1988).

  • β-Aminoketones Synthesis : β-Aminoketones, like 4-(1-Adamantyl)-1-aminobutan-3-one hydrochlorides, have been synthesized through the Mannich reaction. This synthesis involves reacting (1-adamantyl)acetone with paraformaldehyde and secondary amine hydrochlorides (Makarova, Moiseev, & Zemtsova, 2002).

Chemical Properties and Binding Affinity

  • Sigma Ligand Development : A series of compounds, including N-benzyl-3-[1-(4-fluorophenyl)-1H-indol-3-yl]-N-methylpropan-1-amines, were synthesized to develop new sigma ligands. These compounds showed varying affinity for sigma1 and sigma2 receptors, indicating their potential in receptor interaction studies (Mamolo et al., 2008).

Antimicrobial and Antibacterial Activities

  • Antibacterial Activity : Certain derivatives, such as 3-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-propanarylamines, have demonstrated significant antibacterial activity, emphasizing their potential in antimicrobial research (Arutyunyan et al., 2017).

  • Amino Acetate Organotin(IV) Complexes : Amino acetate functionalized Schiff base organotin(IV) complexes have shown promising results as anticancer drugs. These complexes, synthesized from potassium 2-{[(2Z)-(3-hydroxy-1-methyl-2-butenylidene)]amino}-4-methyl-pentanoate, exhibit significant cytotoxicity against various human tumor cell lines (Basu Baul et al., 2009).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, many drugs that contain a fluorophenyl group act by inhibiting certain enzymes .

Future Directions

The future directions for research on this compound would depend on its biological activity. If it has medicinal properties, it could be further developed into a drug .

properties

IUPAC Name

1-(4-fluorophenyl)-3-methylbutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN.ClH/c1-8(2)7-11(13)9-3-5-10(12)6-4-9;/h3-6,8,11H,7,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPSAJXBQGFIHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1=CC=C(C=C1)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2285-93-0
Record name Benzenemethanamine, 4-fluoro-α-(2-methylpropyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2285-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Fluorophenyl)-3-methylbutan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(4-Fluorophenyl)-3-methylbutan-1-amine hydrochloride
Reactant of Route 3
Reactant of Route 3
1-(4-Fluorophenyl)-3-methylbutan-1-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
1-(4-Fluorophenyl)-3-methylbutan-1-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
1-(4-Fluorophenyl)-3-methylbutan-1-amine hydrochloride
Reactant of Route 6
1-(4-Fluorophenyl)-3-methylbutan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.